N-(5-chloro-2-methoxybenzyl)-2-(pyridin-2-yloxy)ethanamine
Overview
Description
N-(5-chloro-2-methoxybenzyl)-2-(pyridin-2-yloxy)ethanamine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzyl group substituted with chlorine and methoxy groups, linked to an ethanamine chain that is further connected to a pyridin-2-yloxy moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxybenzyl)-2-(pyridin-2-yloxy)ethanamine typically involves multi-step organic reactions. One common method starts with the chlorination of 2-methoxybenzyl alcohol to form 5-chloro-2-methoxybenzyl chloride. This intermediate is then reacted with 2-(pyridin-2-yloxy)ethanamine under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxybenzyl)-2-(pyridin-2-yloxy)ethanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 5-chloro-2-methoxybenzaldehyde or 5-chloro-2-methoxybenzoic acid.
Reduction: Conversion to 5-chloro-2-methoxybenzylamine.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
N-(5-chloro-2-methoxybenzyl)-2-(pyridin-2-yloxy)ethanamine has been explored in several scientific domains:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(5-chloro-2-methoxybenzyl)-2-(pyridin-2-yloxy)ethanamine exerts its effects is often related to its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorobenzyl)-2-(pyridin-2-yloxy)ethanamine
- N-(4-methoxybenzyl)-2-(pyridin-2-yloxy)ethanamine
- N-(5-chloro-2-methoxyphenyl)-2-(pyridin-2-yloxy)ethanamine
Uniqueness
N-(5-chloro-2-methoxybenzyl)-2-(pyridin-2-yloxy)ethanamine stands out due to the specific positioning of the chlorine and methoxy groups on the benzyl ring, which can significantly influence its reactivity and binding affinity. This unique arrangement may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
N-[(5-chloro-2-methoxyphenyl)methyl]-2-pyridin-2-yloxyethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-19-14-6-5-13(16)10-12(14)11-17-8-9-20-15-4-2-3-7-18-15/h2-7,10,17H,8-9,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRLJOMTRRJLCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CNCCOC2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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